

# DN-108 (IO-108) in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the investigational anti-LILRB2 antibody, IO-108, as a monotherapy versus its use in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced solid tumors. The information is based on publicly available data from a first-in-human Phase I clinical trial.

# Mechanism of Action: Targeting the Tumor Microenvironment

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[1] By binding to its ligands, including HLA-G, LILRB2 suppresses the antitumor immune response. IO-108 blocks this interaction, thereby promoting a pro-inflammatory phenotype in myeloid cells and enhancing the activation of T-cells to attack tumor cells.[1]

The combination of IO-108 with pembrolizumab, an immune checkpoint inhibitor that blocks the PD-1/PD-L1 pathway, represents a dual-pronged approach to overcoming immune suppression. While pembrolizumab reinvigorates exhausted T-cells, IO-108 reprograms the myeloid compartment of the tumor microenvironment to be more supportive of an anti-tumor response.





Click to download full resolution via product page

Figure 1: Mechanism of Action of IO-108 and Pembrolizumab.

## Clinical Efficacy: Monotherapy vs. Combination Therapy

A Phase I dose-escalation study (NCT05054348) evaluated the safety and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[2][3][4]

Table 1: Overall Response Rate (ORR)



| Treatment Group           | Number of Patients<br>(Evaluable) | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) |
|---------------------------|-----------------------------------|--------------------------------|---------------------------|
| IO-108 Monotherapy        | 11                                | 9%                             | 1 (Merkel cell carcinoma) |
| IO-108 +<br>Pembrolizumab | 13                                | 23%                            | Not Reported              |

Data sourced from a Phase I dose escalation study.[2][4]

The combination of IO-108 with pembrolizumab demonstrated a higher overall response rate compared to IO-108 monotherapy in this early-phase trial.[2][4] Notably, a durable complete response lasting over two years was observed in a patient with treatment-refractory Merkel cell carcinoma treated with IO-108 monotherapy.[2][4]

## **Safety and Tolerability Profile**

IO-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab up to the maximum administered dose of 1800 mg every three weeks.[2] No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.[2]

Table 2: Treatment-Related Adverse Events (TRAEs)

| Treatment Group           | Patients with any<br>TRAE | Grade of TRAEs   | TRAEs leading to discontinuation or death |
|---------------------------|---------------------------|------------------|-------------------------------------------|
| IO-108 Monotherapy        | 50.0% (6/12)              | All Grade 1 or 2 | 0                                         |
| IO-108 +<br>Pembrolizumab | 46.2% (6/13)              | All Grade 1 or 2 | 0                                         |

Data sourced from a Phase I dose escalation study.[2]

All treatment-related adverse events were mild or moderate (Grade 1 or 2) in both the monotherapy and combination therapy arms.[2]



## **Experimental Protocols**

The first-in-human study of IO-108 (NCT05054348) was a multi-center, open-label, dose-escalation trial.[3]

#### Key Inclusion Criteria:

- Adults with histologically or cytologically confirmed advanced and relapsed solid tumors.
- Measurable disease by RECIST v1.1.[2]

#### Key Exclusion Criteria:

- Symptomatic CNS spread of tumor.[3]
- History of Grade > 3 immune-related adverse events with any prior immunotherapy.[3]
- Active, uncontrolled infection.[3]

Study Design: The study consisted of a dose-escalation phase for both IO-108 monotherapy and combination therapy with pembrolizumab, followed by a dose-expansion phase.[3]



Click to download full resolution via product page

Figure 2: IO-108 Phase I Clinical Trial Workflow.

#### Objectives:



- Primary: To assess the safety and tolerability of IO-108 as monotherapy and in combination with pembrolizumab.[2][4]
- Secondary: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor activity of IO-108.[2][4]

### Conclusion

The initial clinical data for IO-108 is promising, suggesting that targeting the LILRB2 pathway is a viable strategy for cancer immunotherapy. The combination of IO-108 with an anti-PD-1 antibody like pembrolizumab appears to enhance the anti-tumor response compared to IO-108 monotherapy, with a manageable safety profile. These findings support the continued investigation of this combination in further clinical trials. The single-agent activity, particularly the durable complete response in a heavily pre-treated patient, also warrants further exploration of IO-108 as a monotherapy in specific tumor types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DN-108 (IO-108) in Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061871#dn-108-in-combination-therapy-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com